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molecular formula C11H10OS2 B8518601 5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde

5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde

Cat. No. B8518601
M. Wt: 222.3 g/mol
InChI Key: UMWWADITUFOIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

Sodium iodide (6.4 g, 42.6 mmol) and trimethylsilyl chloride (4.6 g, 42.6 mmol) were suspended in acetonitrile (100 mL) on an ice bath, and (5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol described in Preparation Example 65 (2.0 g, 7.09 mmol) was added dropwise. After dropwise addition was completed, the reaction solution was gradually allowed to room temperature. A solution obtained by dissolving an aqueous solution of 2N sodium hydroxide (10.6 mL) and sodium thiosulfate pentahydrate (530 mg, 2.13 mmol) in water (5 mL) was added to the reaction solution that had been cooled on an ice bath, and the solution was stirred. Water and ethyl acetate were added to the reaction solution, which was then partitioned, and the organic layer was concetrated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (790 mg, 3.56 mmol, 50.2%) was obtained as a brown oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
(5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 65
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulfate pentahydrate
Quantity
530 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50.2%

Identifiers

REACTION_CXSMILES
[I-].[Na+].C[Si](Cl)(C)C.[O:8]1CCO[CH:9]1[C:13]1[S:17][C:16]([CH:18]([C:20]2[S:21][C:22]([CH3:25])=[CH:23][CH:24]=2)O)=[CH:15][CH:14]=1.[OH-].[Na+].O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O.C(OCC)(=O)C>[CH3:25][C:22]1[S:21][C:20]([CH2:18][C:16]2[S:17][C:13]([CH:9]=[O:8])=[CH:14][CH:15]=2)=[CH:24][CH:23]=1 |f:0.1,4.5,6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4.6 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
(5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)C1=CC=C(S1)C(O)C=1SC(=CC1)C
Step Three
Name
Example 65
Quantity
2 g
Type
reactant
Smiles
Step Four
Name
Quantity
10.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
sodium thiosulfate pentahydrate
Quantity
530 mg
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After dropwise addition
CUSTOM
Type
CUSTOM
Details
was gradually allowed to room temperature
CUSTOM
Type
CUSTOM
Details
A solution obtained
ADDITION
Type
ADDITION
Details
was added to the reaction solution that
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
was then partitioned
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)CC1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.56 mmol
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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